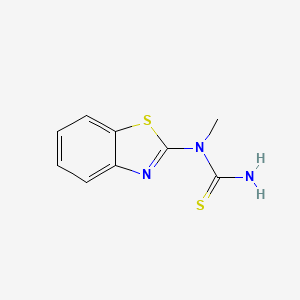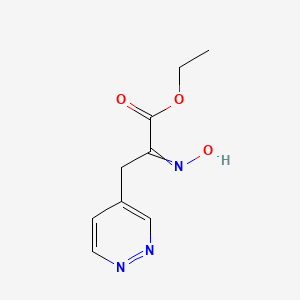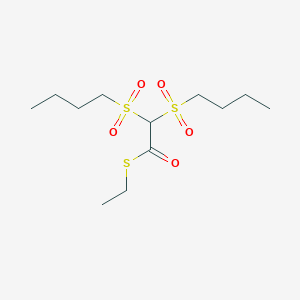
S-Ethyl di(butane-1-sulfonyl)ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Ethyl di(butane-1-sulfonyl)ethanethioate: is a chemical compound known for its unique structure and properties. It is characterized by the presence of ethyl, butane-1-sulfonyl, and ethanethioate groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl di(butane-1-sulfonyl)ethanethioate typically involves the reaction of ethanethioic acid with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: S-Ethyl di(butane-1-sulfonyl)ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethanethioates.
Scientific Research Applications
S-Ethyl di(butane-1-sulfonyl)ethanethioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of S-Ethyl di(butane-1-sulfonyl)ethanethioate involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ethanethioate group may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
S-Ethyl ethanethioate: A simpler compound with similar functional groups but lacking the sulfonyl groups.
Butane-1-sulfonyl chloride: A precursor in the synthesis of S-Ethyl di(butane-1-sulfonyl)ethanethioate.
Sulfonyl-containing compounds: Various compounds with sulfonyl groups that exhibit similar reactivity.
Uniqueness: this compound is unique due to the combination of ethyl, butane-1-sulfonyl, and ethanethioate groups, which confer distinct chemical and biological properties
Properties
CAS No. |
90127-81-4 |
|---|---|
Molecular Formula |
C12H24O5S3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
S-ethyl 2,2-bis(butylsulfonyl)ethanethioate |
InChI |
InChI=1S/C12H24O5S3/c1-4-7-9-19(14,15)12(11(13)18-6-3)20(16,17)10-8-5-2/h12H,4-10H2,1-3H3 |
InChI Key |
VUVRDVZCGVZBOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C(C(=O)SCC)S(=O)(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



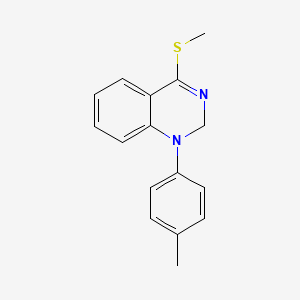
![Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane](/img/structure/B14375471.png)
![N-({[2-(3,5-Dimethoxyphenyl)propan-2-yl]oxy}carbonyl)-L-aspartic acid](/img/structure/B14375479.png)


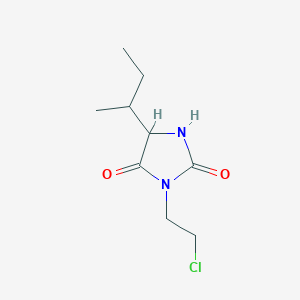
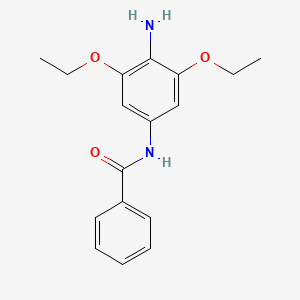
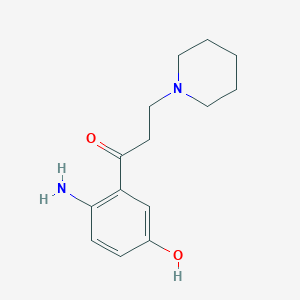
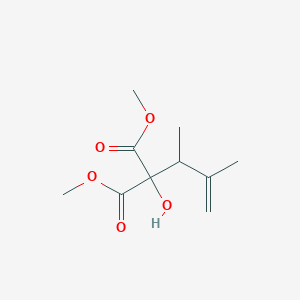
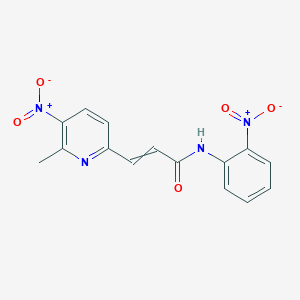
![2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane](/img/structure/B14375552.png)
